3-methyl-N,N-diphenylaniline
Overview
Description
3-methyl-N,N-diphenylaniline: is an organic compound with the molecular formula C19H17N . It is a derivative of diphenylamine, where a methyl group is attached to the third position of the aniline ring. This compound is known for its applications in organic electronics and as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N,N-diphenylaniline typically involves the reaction of 3-methylaniline with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. For instance, 3-methylaniline can be reacted with diphenylamine in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same palladium-catalyzed amination reaction, but with optimized conditions to ensure higher yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-N,N-diphenylaniline has several applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high thermal and photochemical stability.
Photovoltaics: It serves as a donor material in organic solar cells, contributing to efficient charge transport.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in designing molecules with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-N,N-diphenylaniline in its applications primarily involves its electronic properties. As a hole transport material, it facilitates the movement of positive charges (holes) through organic electronic devices. This is achieved through the delocalization of electrons across the phenyl rings and the nitrogen atom, allowing efficient charge transport .
Molecular Targets and Pathways:
Organic Electronics: The compound interacts with other materials in the device to form a continuous pathway for hole transport.
Photovoltaics: It participates in the formation of donor-acceptor complexes, enhancing charge separation and transport.
Comparison with Similar Compounds
Diphenylamine: Lacks the methyl group, resulting in different electronic properties.
N,N-diphenyl-m-toluidine: Similar structure but with variations in the position of the methyl group.
3-methyltriphenylamine: Contains an additional phenyl ring, altering its electronic characteristics.
Uniqueness: 3-methyl-N,N-diphenylaniline is unique due to the presence of the methyl group at the third position, which influences its electronic properties and makes it suitable for specific applications in organic electronics and photovoltaics .
Properties
IUPAC Name |
3-methyl-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMZRXAOGIFMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454751 | |
Record name | 3-Methyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-54-5 | |
Record name | 3-Methyl-N,N-diphenylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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